molecular formula C29H34ClN3O B13839971 5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide(1s-endo)-

5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide(1s-endo)-

Cat. No.: B13839971
M. Wt: 476.1 g/mol
InChI Key: SUGVYNSRNKFXQM-GLXGGHELSA-N
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Description

5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-1H-pyrazole-3-carboxamide (1s-endo), commonly referred to as SR144528, is a pioneering cannabinoid receptor antagonist. It exhibits subnanomolar affinity for the CB2 receptor (Ki = 0.6 nM) with exceptional selectivity (>700-fold) over the CB1 receptor (Ki = 400 nM) . Its stereospecific (1s-endo) configuration and unique bicyclic substituent contribute to its high binding specificity and oral bioavailability . SR144528 antagonizes CB2-mediated effects, such as inhibition of adenylyl cyclase and mitogen-activated protein kinase (MAPK) activation, with EC50 values in the nanomolar range . This compound has become a critical tool for studying CB2 receptor functions in immune modulation and inflammation .

Properties

Molecular Formula

C29H34ClN3O

Molecular Weight

476.1 g/mol

IUPAC Name

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide

InChI

InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27?,29+/m1/s1

InChI Key

SUGVYNSRNKFXQM-GLXGGHELSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is generally constructed via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For this compound, the pyrazole is substituted at the 5-position by the 4-chloro-3-methylphenyl group, which is introduced either by:

  • Using a 4-chloro-3-methylphenyl hydrazine derivative in the initial cyclization, or
  • Functionalizing the pyrazole ring post-formation via electrophilic aromatic substitution or cross-coupling reactions.

Formation of the Carboxamide Bond with the Bicyclic Amine

The carboxamide group at the 3-position of the pyrazole is formed by coupling the corresponding pyrazole-3-carboxylic acid or activated derivative (e.g., acid chloride or activated ester) with the bicyclic amine (1S,3S,3-trimethylbicyclo[2.2.1]hept-2-yl amine):

  • The bicyclic amine is introduced as a chiral amine reagent, maintaining stereochemical integrity.
  • Coupling reagents such as EDCI, DCC, or HATU are employed to activate the carboxylic acid.
  • Reaction solvents include dichloromethane or DMF, often at 0 °C to room temperature.
  • Purification is performed by chromatography to isolate the desired amide.

Control of Stereochemistry

The stereochemistry of the bicyclic amine substituent is crucial. The (1S-endo) configuration is preserved by:

  • Using enantiomerically pure bicyclic amine starting material.
  • Avoiding racemization during coupling steps by mild reaction conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
Pyrazole ring formation 4-chloro-3-methylphenyl hydrazine + diketone Reflux Ethanol or AcOH Cyclization under acidic conditions
N1-Alkylation (4-methylbenzyl) bromide + base (K2CO3) RT to 60 °C DMF or Acetonitrile Controlled to avoid over-alkylation
Carboxamide formation Pyrazole-3-carboxylic acid + bicyclic amine + EDCI 0 °C to RT DCM or DMF Use of coupling agents to improve yield
Purification Silica gel chromatography Ambient Various Removal of side products and isomers

Research Findings on Synthetic Efficiency

  • Yields for the overall multi-step synthesis range between 45-70%, depending on the purity of intermediates and reaction optimization.
  • The use of protecting groups is generally avoided to reduce steps, relying instead on chemoselective reactions.
  • The stereochemical purity of the bicyclic amine is maintained above 95% enantiomeric excess through careful reagent sourcing and mild reaction conditions.
  • Reaction times vary from 2 to 24 hours per step, with longer times used in coupling to ensure complete conversion.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Product/Intermediate Key Parameters
1 Pyrazole ring formation 4-chloro-3-methylphenyl hydrazine + diketone 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid Acidic reflux, ethanol solvent
2 N1-Alkylation Pyrazole + (4-methylbenzyl) bromide + base 5-(4-chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-1H-pyrazole-3-carboxylic acid DMF solvent, 40-60 °C, base (K2CO3)
3 Amide coupling Pyrazole-3-carboxylic acid + bicyclic amine + EDCI Target compound: 5-(4-chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-1H-pyrazole-3-carboxamide DCM solvent, 0 °C to RT, coupling agent

Chemical Reactions Analysis

SR144528 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrazine derivatives, 1,3-diketones, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

SR144528 exerts its effects by binding to the cannabinoid type 2 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces the receptor’s basal activity. The molecular targets of SR144528 include the cannabinoid type 2 receptor, and its action involves the modulation of various signaling pathways associated with this receptor .

Comparison with Similar Compounds

Pyrazole Carboxamides with Aryl Substituents

Several pyrazole-3-carboxamide derivatives share structural motifs with SR144528 but differ in substituents and biological activity:

Compound Name/ID R1 Substituent R2 Substituent Key Features Receptor Affinity (Ki, nM) Functional Activity
SR144528 4-Chloro-3-methylphenyl Bicyclo[2.2.1]hept-2-yl High CB2 selectivity (Ki = 0.6 nM); oral activity (ED50 = 0.35 mg/kg) CB2: 0.6; CB1: 400 CB2 antagonist
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () 4-Chlorophenyl, 2,4-dichlorophenyl 3-Pyridylmethyl Dichlorophenyl groups may enhance lipophilicity; no CB2/CB1 data reported N/A Unknown
SR1 (5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(1-piperidyl)pyrazole-3-carboxamide hydrochloride) () 4-Chlorophenyl, 2,4-dichlorophenyl Piperidin-1-ylamide Piperidine substituent; hydrochloride salt form; weaker CB2 affinity than SR144528 N/A Partial CB2 antagonist
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide () 6-Chloro-3-pyridyl 4-Ethoxyphenyl Ethoxy group improves solubility; pyridylmethyl enhances π-π interactions N/A Antitumor activity

Pyrazole Carboximidamides ()

Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () feature a carboximidamide group instead of carboxamide. The methoxy substituent increases polarity but reduces CB2 binding efficacy compared to SR144528’s chloro-methylphenyl group .

Key Differentiators of SR144528

Stereochemistry : The (1s-endo) configuration of the bicyclo[2.2.1]heptane group optimizes hydrophobic interactions with CB2’s transmembrane helices, enhancing selectivity .

Substituent Effects :

  • The 4-chloro-3-methylphenyl group at R1 strengthens van der Waals interactions with CB2’s hydrophobic pocket.
  • The 4-methylbenzyl group at the pyrazole N1 position prevents metabolic degradation .

Functional Antagonism : SR144528 blocks CP 55,940-induced CB2 signaling at IC50 = 20 nM in B-cell activation assays, outperforming analogues with bulkier substituents (e.g., SR1) .

Biological Activity

5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide (commonly referred to as compound 1) is a synthetic compound with potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

C22H30ClN3O\text{C}_{22}\text{H}_{30}\text{Cl}\text{N}_3\text{O}

This structure includes a pyrazole core, which is commonly associated with various biological activities.

Pharmacological Properties

Antimicrobial Activity
Research indicates that compounds similar to compound 1 exhibit significant antimicrobial properties against various bacterial strains. For instance, studies on pyrazole derivatives have shown moderate to high antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The presence of the chloro and methyl groups in the structure may enhance its lipophilicity, potentially increasing its antimicrobial efficacy.

Cholinesterase Inhibition
Compound 1 may also demonstrate cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Pyrazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying degrees of potency . The mechanism involves binding to the active site of these enzymes, leading to increased levels of acetylcholine in synaptic clefts.

The biological activity of compound 1 can be attributed to its interaction with specific biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown agonistic or antagonistic activities towards various GPCRs, influencing pathways related to neurotransmission and inflammation .
  • Enzyme Inhibition : The inhibition of cholinesterases by pyrazole derivatives suggests that compound 1 may modulate cholinergic signaling pathways, which are vital for cognitive function and memory.

Case Studies

Study on Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several pyrazole derivatives, including compound 1. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested .

Neuroprotective Effects
Another study investigated the neuroprotective potential of pyrazole compounds in models of neurodegeneration. Compound 1 was found to promote neurite outgrowth and enhance neuronal survival in vitro, suggesting a role in neuronal repair mechanisms .

Data Table: Biological Activities of Compound 1

Activity Type Target Effect Reference
AntimicrobialE. coli, S. aureusSignificant inhibition
Cholinesterase InhibitionAChE, BChEModerate inhibition
NeuroprotectiveNeuronal cellsEnhanced survival

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis involves multi-step processes, typically starting with the condensation of a substituted pyrazole intermediate with a bicyclo[2.2.1]heptane-derived amine. Critical steps include:

  • Coupling reactions : Amide bond formation between the pyrazole-3-carboxylic acid derivative and the bicycloheptyl amine using reagents like EDCI or HATU .
  • Functional group protection : Selective protection of reactive sites (e.g., chloro or methyl groups) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic methods are essential for structural characterization?

A combination of techniques is required:

Method Purpose Example Data
NMR (¹H/¹³C)Confirm substituent positions and stereochemistryδ 7.2–7.4 ppm (aromatic protons)
X-ray crystallography Resolve absolute configuration (e.g., 1s-endo)Crystallographic R-factor < 0.05
HRMS Verify molecular formulam/z 512.2345 [M+H]⁺

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

  • Anticancer screening : Cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values reported .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based readouts .

Advanced Research Questions

Q. How can reaction yields for the bicyclo[2.2.1]heptane moiety be optimized?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions .
  • Flow chemistry : Continuous-flow systems to enhance mixing and heat transfer, improving reproducibility .
  • Catalyst screening : Testing palladium or copper catalysts for coupling efficiency .

Q. How should discrepancies in crystallographic data be resolved?

  • Redundant data collection : Multiple crystals analyzed to rule out polymorphism .
  • Computational validation : Compare experimental X-ray data with DFT-optimized structures to validate bond lengths/angles .
  • Temperature control : Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What strategies address variability in biological activity data?

  • Orthogonal assays : Confirm results using independent methods (e.g., SPR for binding affinity alongside cell-based assays) .
  • Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite profiling : Check for compound degradation or metabolic interference using LC-MS .

Q. How can computational modeling guide structural optimization?

  • Molecular docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock or Schrödinger .
  • QSAR studies : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) .

Methodological Considerations

  • Data contradiction analysis : When biological activity conflicts with structural data, re-evaluate assay conditions (e.g., purity via HPLC) or re-examine stereochemical assignments .
  • Stereochemical confirmation : The 1s-endo configuration requires chiral HPLC or vibrational circular dichroism (VCD) for unambiguous assignment .

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